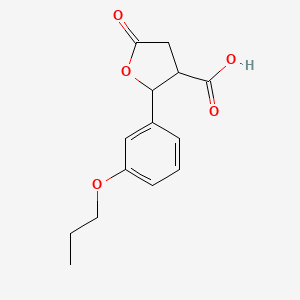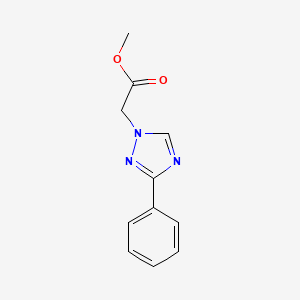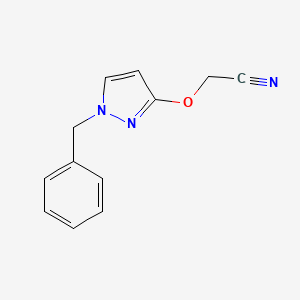
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile typically involves the reaction of 1-benzyl-1H-pyrazole-3-ol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of acetonitrile.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)methylphenyl (hydroxy)carbamate: Contains a pyrazole ring with different substituents.
Uniqueness
2-((1-Benzyl-1H-pyrazol-3-yl)oxy)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
2-(1-benzylpyrazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H11N3O/c13-7-9-16-12-6-8-15(14-12)10-11-4-2-1-3-5-11/h1-6,8H,9-10H2 |
Clé InChI |
KNNAGNGFIICWTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC(=N2)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





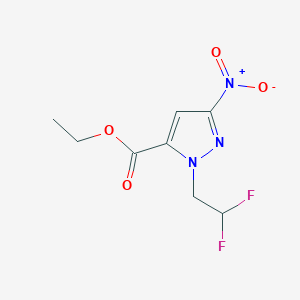
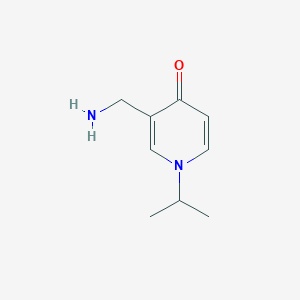





![5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11797103.png)
